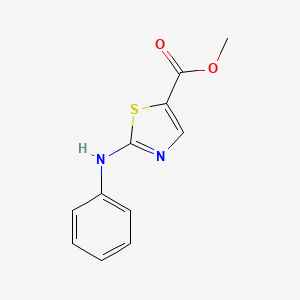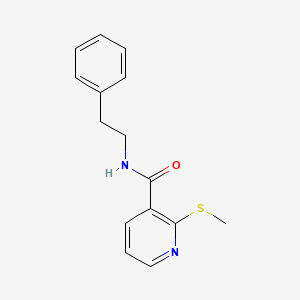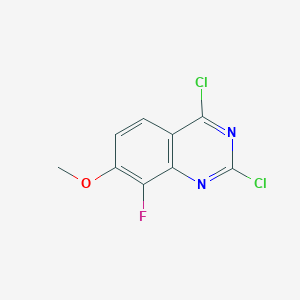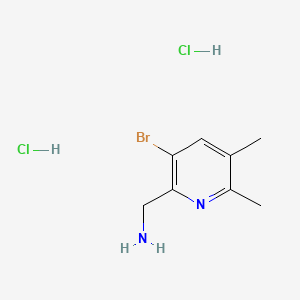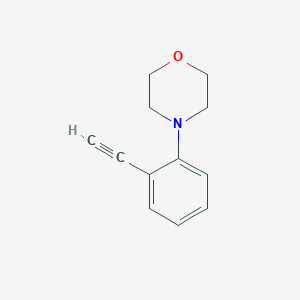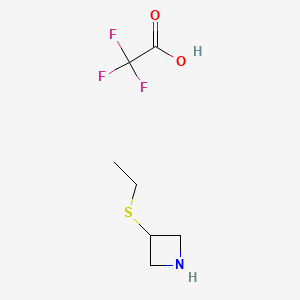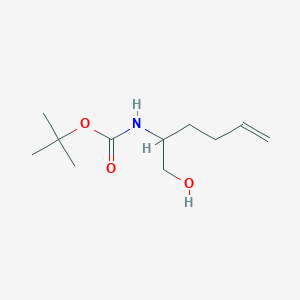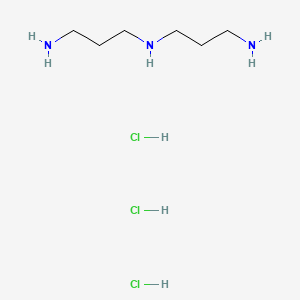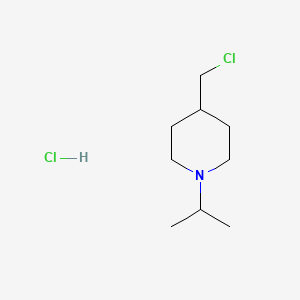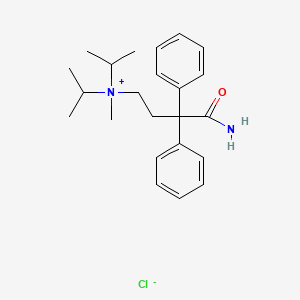
Isopropamide chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropamide chloride is a long-acting quaternary anticholinergic drug primarily used to treat gastrointestinal disorders marked by hyperacidity and hypermotility. It is effective in relieving symptoms of peptic ulcers, gastritis, and irritable bowel syndrome . The compound is known for its ability to reduce spasms and pain associated with these conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isopropamide chloride involves the reaction of 3-carbamoyl-3,3-diphenylpropyl chloride with N,N-diisopropylamine in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality assessment .
Análisis De Reacciones Químicas
Types of Reactions: Isopropamide chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form isopropamide and hydrochloric acid.
Common Reagents and Conditions:
Bases: Used in substitution reactions to facilitate the removal of the chloride ion.
Water: Acts as a reagent in hydrolysis reactions.
Major Products Formed:
Isopropamide: Formed through hydrolysis.
Substituted Derivatives: Formed through substitution reactions with various nucleophiles.
Aplicaciones Científicas De Investigación
Isopropamide chloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study anticholinergic activity and its effects on various chemical pathways.
Biology: Investigated for its effects on cellular processes and neurotransmitter interactions.
Medicine: Extensively studied for its therapeutic potential in treating gastrointestinal disorders and its role in combination therapies for colds and flu
Industry: Utilized in the development of new anticholinergic drugs and formulations.
Mecanismo De Acción
Isopropamide chloride exerts its effects by blocking the action of acetylcholine at muscarinic receptors in the gastrointestinal tract. This inhibition reduces the motility and secretion of the gastrointestinal system, thereby alleviating symptoms of hyperacidity and spasms . The compound’s quaternary ammonium structure ensures it remains localized in the gastrointestinal tract, minimizing systemic side effects .
Comparación Con Compuestos Similares
Atropine: Another anticholinergic drug used to treat similar conditions but with a broader range of systemic effects.
Hyoscyamine: Similar in action but differs in its pharmacokinetic profile and side effect profile.
Scopolamine: Used for motion sickness and has central nervous system effects
Uniqueness of Isopropamide Chloride: this compound’s long-acting nature and its ability to remain localized in the gastrointestinal tract make it unique among anticholinergic drugs. Its quaternary ammonium structure prevents it from crossing the blood-brain barrier, reducing the risk of central nervous system side effects .
Propiedades
Número CAS |
24353-18-2 |
|---|---|
Fórmula molecular |
C23H33ClN2O |
Peso molecular |
389.0 g/mol |
Nombre IUPAC |
(4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium;chloride |
InChI |
InChI=1S/C23H32N2O.ClH/c1-18(2)25(5,19(3)4)17-16-23(22(24)26,20-12-8-6-9-13-20)21-14-10-7-11-15-21;/h6-15,18-19H,16-17H2,1-5H3,(H-,24,26);1H |
Clave InChI |
YDLRIMWTVADYID-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanaminehydrochloride](/img/structure/B13579138.png)

